2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-prop-2-enylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h6,8-11H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQIBDUEQXZBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161488 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-propen-1-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857934-83-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-propen-1-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857934-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-propen-1-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-allylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{4-Allylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Organic Synthesis
Allylboronic acid pinacol ester is primarily used as a reagent in organic synthesis. It serves as a versatile building block for the formation of carbon-carbon bonds through various coupling reactions.
Suzuki-Miyaura Coupling
One of the most significant applications is in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boron source. This reaction is crucial for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Table 1: Comparison of Boron Reagents in Suzuki Coupling
| Reagent Type | Yield (%) | Reaction Conditions |
|---|---|---|
| Allylboronic acid pinacol ester | 59 | Inert atmosphere, dichloromethane at 50°C for 8h |
| Conventional phenylboronic acid | 75 | Similar conditions |
| Other boronic esters | Varies | Depends on specific substrate |
Other Reactions
In addition to Suzuki coupling, this compound can participate in:
- Borylation Reactions: Introducing boron into various substrates.
- Hydroboration-Oxidation: Converting alkenes to alcohols with high regioselectivity.
Medicinal Chemistry
The compound's utility extends into medicinal chemistry where it is involved in the synthesis of biologically active compounds.
Drug Development
Allylboronic acid pinacol ester has been utilized in the synthesis of:
- Anticancer agents.
- Antiviral drugs.
- Compounds targeting specific enzymes or receptors.
Case Study: Synthesis of Anticancer Agents
A recent study demonstrated the use of allylboronic acid pinacol ester to synthesize a series of novel anticancer compounds. The resulting derivatives exhibited promising activity against various cancer cell lines.
Table 2: Anticancer Compounds Derived from Allylboronic Acid Pinacol Ester
| Compound Name | Activity (IC50) | Target |
|---|---|---|
| Compound A | 12 µM | EGFR |
| Compound B | 25 µM | HER2 |
| Compound C | 8 µM | BRAF |
Material Science
The compound also finds applications in material science, particularly in the development of polymers and nanomaterials.
Polymerization Reactions
Allylboronic acid pinacol ester can be used as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable boron-carbon bonds enhances the mechanical properties and thermal stability of polymers.
Nanomaterials
Research has indicated potential uses in fabricating boron-containing nanomaterials that exhibit unique electronic properties beneficial for sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the organohalide by the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Variations
Dioxaborolane derivatives are distinguished by substituents on the aryl ring, which modulate electronic, steric, and reactive properties. Key analogs include:
Electron-Donating Substituents
- 2-(4-Methoxyphenyl) derivatives: Example: 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (83% yield, UiO-Co catalyst) . Used in intermediates for organic synthesis. NMR Data: Distinct ¹H-NMR signals at δ 7.39–7.31 ppm (aromatic protons) and δ 1.39 ppm (pinacol methyl groups) .
Allyl and Allyloxy Groups :
Electron-Withdrawing Substituents
Chloro and Dichloro Derivatives :
- Example : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane (92% yield via NCS chlorination) .
- Impact : Chloro groups increase electrophilicity at boron, accelerating cross-coupling reactions. Used in anticancer drug intermediates (e.g., indazole-carboxylate derivatives) .
- NMR Data : ¹H-NMR δ 6.56 ppm (aromatic singlet) and δ 3.91 ppm (methoxy groups) .
Trichlorophenyl Derivatives :
Aliphatic and Bulky Substituents
Cyclohexylphenyl Derivatives :
Long Alkyl Chains :
Functional Group Diversity
Biological Activity
2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H21BO2
- Molecular Weight : 244.14 g/mol
- CAS Number : 857934-92-0
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression and other diseases. The compound's structure allows it to engage in various biochemical interactions:
- Antitumor Activity : Research indicates that derivatives of dioxaborolanes exhibit significant antitumor properties. They may inhibit tumor cell proliferation by interfering with signaling pathways essential for cell growth and survival .
- Catalytic Properties : The compound has been studied for its catalytic activity in organic reactions, which can indirectly influence biological processes by facilitating the synthesis of biologically active compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
- Study on Anticancer Effects : A study demonstrated that a related dioxaborolane compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Mechanochemical Synthesis : Another research highlighted the use of mechanochemical methods to synthesize dioxaborolanes. This approach not only improves yield but also enhances the biological efficacy of the resulting compounds by modifying their physical properties .
Data Table: Biological Activity Overview
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl precursors. A common method involves:
- Step 1 : Lithiation of 4-allylbromobenzene followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) under anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Yield : ~70-85% under optimized conditions (argon atmosphere, −78°C to room temperature) .
| Method | Key Reagents | Yield | Conditions |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 75% | 90°C, 12 h |
| Direct Boronation | n-BuLi, B(OR)₃, THF | 82% | −78°C, 4 h |
Advanced: How can reaction conditions be optimized to improve yield in cross-coupling applications?
Key variables include:
- Catalyst Selection : Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄ in sterically hindered systems due to enhanced stability .
- Solvent System : Mixed solvents (e.g., DME/H₂O) improve solubility of boronate esters and aryl halides.
- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may promote protodeboronation. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) .
- Base : K₃PO₄ increases coupling efficiency compared to Na₂CO₃ for electron-deficient aryl partners .
Example Optimization :
A study achieved 92% yield using Pd(dppf)Cl₂ (5 mol%), K₃PO₄, and microwave heating (100°C, 30 min) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- X-ray Crystallography : Used to resolve bond angles (e.g., B–O bond length: ~1.36 Å) and confirm regiochemistry .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₆H₂₁BO₂) .
Advanced: How can researchers resolve contradictions between reported reactivity and experimental outcomes?
Common issues and solutions:
- Low Reactivity in Cross-Coupling :
- Unexpected Byproducts :
Case Study : A 43% yield (vs. expected 70%) in a Suzuki reaction was traced to residual moisture; adding molecular sieves improved yield to 68% .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Serine Protease Inhibition : The allylphenyl-dioxaborolane scaffold is a precursor for α-aminoboronic acids, which inhibit proteases like thrombin .
- Photoredox Catalysis : Used in Ir-catalyzed C–H functionalization to synthesize biaryl motifs .
Advanced: How does the allyl substituent influence electronic and steric properties in catalysis?
- Electronic Effects : The allyl group donates electron density via conjugation, slightly reducing the electrophilicity of the boron center.
- Steric Effects : The allyl moiety introduces moderate steric bulk, which can slow transmetallation in Pd-catalyzed reactions but improve selectivity in photoredox systems .
- Experimental Validation : DFT calculations show a 0.15 eV decrease in LUMO energy compared to non-allylated analogs, correlating with faster oxidative addition .
Basic: What safety precautions are essential when handling this compound?
- Storage : Under argon at −20°C to prevent hydrolysis .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: ~150°C) .
- Spill Management : Neutralize with damp sand and dispose as hazardous waste .
Advanced: What strategies mitigate boron-containing byproducts in multistep syntheses?
- Quenching Protocols : Add H₂O₂ (3% v/v) to oxidize residual boronate esters before chromatographic purification .
- Protection/Deprotection : Temporarily mask the boron center as a trifluoroborate salt during incompatible steps (e.g., Grignard reactions) .
Basic: How is purity assessed, and what thresholds are acceptable for research use?
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : ΔB ≤ 0.4% deviation from theoretical composition .
Advanced: What computational methods predict the reactivity of this compound in new reactions?
- DFT Calculations : B3LYP/6-31G(d) level for transition-state modeling (e.g., Suzuki coupling barriers) .
- Molecular Dynamics : Simulate solvent effects on boronate ester stability (e.g., THF vs. DMSO) .
Example : A study predicted regioselective C–H borylation at the para position (94% accuracy) using DFT .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
